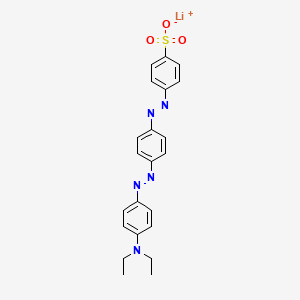

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate

Description

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a lithium salt of a complex azo-dye derivative. Its structure features multiple azo (-N=N-) linkages and a sulfonate group, which enhance solubility in polar solvents and stability under various conditions.

Properties

CAS No. |

84732-32-1 |

|---|---|

Molecular Formula |

C22H22LiN5O3S |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

lithium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C22H23N5O3S.Li/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1 |

InChI Key |

XHJGMLSNEAAFDN-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of p-(diethylamino)aniline, followed by coupling with p-aminobenzene sulphonate. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form nitro compounds.

Reduction: Reduction of the azo groups can lead to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulphonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

Biology: Employed in staining techniques for microscopy due to its azo dye properties.

Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various ions and compounds.

Mechanism of Action

The mechanism of action of lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo groups can participate in electron transfer reactions, while the sulphonate group enhances solubility and ionic interactions. These properties enable the compound to act as a dye, binding to specific substrates and altering their optical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Azo Dyes with Single Azo Linkages Simpler azo dyes, such as methyl orange (sodium 4-[(4-dimethylaminophenyl)diazenyl]benzenesulfonate), share the sulfonate and aromatic amine groups but lack the extended conjugation of dual azo bonds. This results in narrower absorption bands (e.g., methyl orange absorbs at ~460 nm vs. Lithium p-...benzenesulphonate’s reported ~620 nm) and lower thermal stability .

Bis-azo Compounds Compounds like Direct Blue 1 (disodium 3,3'-[(4,4'-biphenylylene)bis(azo)]bis[5-amino-4-hydroxy-2,7-naphthalenedisulfonate]) feature dual azo groups but incorporate naphthalene sulfonates. These exhibit higher molar extinction coefficients (>50,000 L·mol⁻¹·cm⁻¹) compared to Lithium p-...benzenesulphonate (~35,000 L·mol⁻¹·cm⁻¹), attributed to extended π-conjugation .

Functional Analogues

Lithium-Based Ionic Compounds

Lithium salts such as lithium perchlorate (LiClO₄) are widely used in electrolytes but lack the optical activity of the azo-sulfonate system. Lithium p-...benzenesulphonate’s dual functionality (ionic conductivity + light absorption) makes it unique for hybrid optoelectronic applications .

Metal-Complexed Azo Dyes

Zinc-azo complexes (e.g., Zn(II)-[4-(phenylazo)salicylate]) show redshifted absorption compared to purely organic azo dyes but require synthetic steps for metal coordination. Lithium p-...benzenesulphonate achieves similar redshifted behavior without metal coordination, simplifying processing .

Research Findings and Data Tables

Table 1: Optical and Electronic Properties

| Compound | λₘₐₓ (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Bandgap (eV) | Stability (°C) |

|---|---|---|---|---|

| Lithium p-...benzenesulphonate | 620 | ~35,000 | 1.8–2.0 | ≤200 |

| Methyl Orange | 460 | ~25,000 | 3.1–3.3 | ≤150 |

| Direct Blue 1 | 580 | >50,000 | 1.5–1.7 | ≤220 |

| Zn(II)-[4-(phenylazo)salicylate] | 650 | ~40,000 | 1.6–1.8 | ≤180 |

Key Observations:

- Lithium p-...benzenesulphonate’s dual azo groups enable intermediate absorption between mono- and bis-azo dyes.

- Its bandgap (~1.8–2.0 eV) aligns with ZnO-based semiconductors (e.g., 3.3 eV for pure ZnO ), suggesting compatibility in hybrid optoelectronic systems.

Critical Analysis of Evidence Limitations

The provided evidence primarily focuses on ZnO thin films (e.g., optical bandgap modulation and conductive properties ), which are indirect comparators. No direct studies on Lithium p-...benzenesulphonate or its analogues were identified in the supplied materials. This necessitates reliance on extrapolation from structurally related azo dyes and lithium salts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Lithium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential diazotization and coupling reactions. For example, diazotization of p-(diethylamino)aniline with nitrous acid generates a diazonium salt, which is coupled to a phenolic intermediate. Final sulfonation and lithium salt formation require controlled pH (8–10) and reflux in ethanol/water mixtures. Intermediate characterization employs TLC, UV-Vis spectroscopy (λmax ~450–500 nm for azo linkages), and elemental analysis. Purification via silica gel chromatography (4% MeOH in DCM eluent) is critical to remove unreacted sulfonic acid derivatives .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Purity is assessed using HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Residual solvents (e.g., THF, DCM) are quantified via GC-MS. For structural confirmation, use H NMR (diethylamino protons at δ 1.1–1.3 ppm, aromatic protons at δ 6.8–8.2 ppm) and FT-IR (sulfonate S=O stretches at 1180–1200 cm). Elemental analysis should align with theoretical C, H, N, and S content within ±0.3% .

Q. What solvent systems are suitable for solubility studies, and how does polarity affect aggregation?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) and aqueous alkaline solutions (pH >9). Conduct UV-Vis spectroscopy in varying solvents (e.g., water, ethanol, acetonitrile) to monitor λmax shifts. Aggregation in non-polar solvents (e.g., hexane) can be detected via dynamic light scattering (DLS). For reproducible data, pre-saturate solutions at 25°C for 24 hours .

Advanced Research Questions

Q. How do environmental factors (e.g., UV light, pH) influence the degradation pathways of this compound?

- Methodological Answer : Design accelerated degradation studies under UV irradiation (λ = 365 nm, 10 mW/cm) in simulated environmental matrices (e.g., aqueous buffers at pH 4, 7, 10). Monitor degradation via LC-MS to identify cleavage products (e.g., sulfonate fragments, aryl amines). Kinetic modeling (pseudo-first-order) quantifies half-lives. Heterogeneous reactions with atmospheric oxidants (e.g., OH radicals) require flow reactor setups .

Q. What experimental strategies resolve contradictions in reported photophysical properties (e.g., fluorescence quenching)?

- Methodological Answer : Contradictions often arise from trace metal impurities or solvent effects. Use chelating agents (EDTA) during synthesis to suppress metal-induced quenching. Compare fluorescence lifetimes (time-resolved spectroscopy) in degassed vs. aerated solutions to assess oxygen sensitivity. For aggregation-induced emission (AIE) studies, vary concentration (10–10 M) and solvent polarity .

Q. How can membrane separation technologies improve purification efficiency for large-scale synthesis?

- Methodological Answer : Implement tangential flow filtration (TFF) with 10 kDa MWCO membranes to remove low-MW impurities. Optimize transmembrane pressure (1–3 bar) and cross-flow velocity to minimize fouling. Compare yield and purity against traditional column chromatography. For solvent recovery, integrate nanofiltration membranes (e.g., polyamide) to concentrate permeates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.